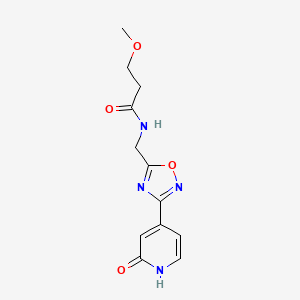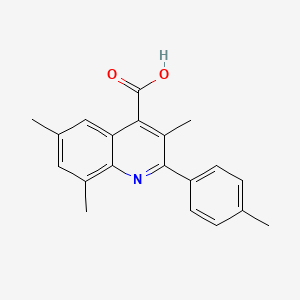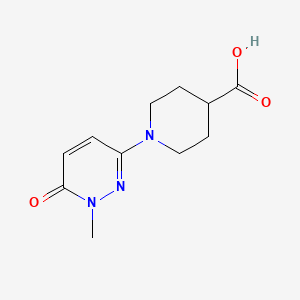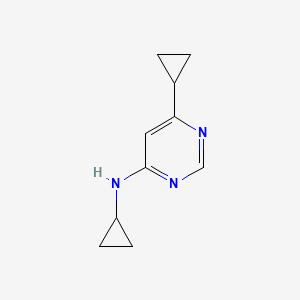
(E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Orexin-1 Receptor Antagonism
One of the significant applications of quinazoline derivatives is their role as Orexin-1 receptor antagonists, which have implications in stress-induced hyperarousal without hypnotic effects. Studies demonstrate that specific quinazoline derivatives can cross the blood-brain barrier and selectively block Orexin-1 receptors in the brain. This selective antagonism has shown potential in preventing stress-induced sleep onset prolongation and attenuating panic-like behaviors and cardiovascular responses in rat models without affecting baseline locomotor or autonomic activity, suggesting a novel therapeutic strategy for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Anticancer Activity
Quinazoline derivatives have also been explored for their anticancer activities. Novel urea and bis-urea derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Certain derivatives exhibited significant antiproliferative effects, particularly against breast carcinoma MCF-7 cell line, highlighting their potential as lead compounds in the development of cancer therapeutics (Perković et al., 2016).
Anticholinesterase and Antioxidant Activities
Additionally, quinazoline derivatives containing aryl urea/thiourea groups have been investigated for their anticholinesterase and antioxidant activities. These studies have identified compounds with inhibitory effects on acetylcholinesterase and butyrylcholinesterase, alongside potent antioxidant capabilities, indicating potential applications in treating neurodegenerative diseases and oxidative stress-related conditions (Kurt et al., 2015).
Supramolecular Gelators
Research into quinazoline urea derivatives extends into materials science, where they are used in the development of supramolecular gelators. These compounds facilitate the formation of Ag-complexes that exhibit gelation properties in mixed solvents, opening avenues for applications in material chemistry and nanotechnology (Braga et al., 2013).
Antibacterial and Antifungal Agents
The antimicrobial potential of quinazoline derivatives has been a subject of exploration, with synthesized compounds showing promising antibacterial and antifungal activities. This research area identifies potential new treatments for infectious diseases, contributing to the development of novel antimicrobial agents (Zheng et al., 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-fluoroaniline with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one followed by the addition of a urea derivative.", "Starting Materials": [ "2-fluoroaniline", "3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "urea derivative" ], "Reaction": [ "Step 1: Condensation of 2-fluoroaniline with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a suitable catalyst to form (E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ketone.", "Step 2: Addition of a urea derivative to (E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ketone in the presence of a suitable base to form (E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS-Nummer |
899728-45-1 |
Molekularformel |
C19H19FN4O2 |
Molekulargewicht |
354.385 |
IUPAC-Name |
1-(2-fluorophenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H19FN4O2/c1-12(2)11-24-17(13-7-3-5-9-15(13)22-19(24)26)23-18(25)21-16-10-6-4-8-14(16)20/h3-10,12H,11H2,1-2H3,(H2,21,23,25) |
InChI-Schlüssel |
HOFSBRCNQXRSQB-HAVVHWLPSA-N |
SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2680244.png)



![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680251.png)

![Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate](/img/structure/B2680257.png)
![2-acetamido-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2680258.png)



![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2680266.png)
